molecular formula C9H8O4 B182531 4-Formylphenoxyacetic acid CAS No. 22042-71-3

4-Formylphenoxyacetic acid

Cat. No.: B182531
CAS No.: 22042-71-3
M. Wt: 180.16 g/mol
InChI Key: OYNIIKHNXNPSAG-UHFFFAOYSA-N
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Description

4-Formylphenoxyacetic acid is an organic compound with the molecular formula C9H8O4. It is characterized by the presence of a formyl group (-CHO) attached to a phenoxyacetic acid structure. This compound is known for its beige crystalline powder appearance and is sensitive to air .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Formylphenoxyacetic acid can be synthesized through various methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with chloroacetic acid in the presence of a base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 4-Formylphenoxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Formylphenoxyacetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Formylphenoxyacetic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

  • 4-Hydroxyphenoxyacetic acid
  • 4-Methoxyphenoxyacetic acid
  • 4-Nitrophenoxyacetic acid

Comparison: 4-Formylphenoxyacetic acid is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. For instance, 4-Hydroxyphenoxyacetic acid lacks the formyl group, making it less reactive in certain chemical transformations. Similarly, 4-Methoxyphenoxyacetic acid has a methoxy group instead of a formyl group, altering its chemical behavior and applications .

Properties

IUPAC Name

2-(4-formylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNIIKHNXNPSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066754
Record name Acetic acid, (4-formylphenoxy)-
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22042-71-3
Record name (4-Formylphenoxy)acetic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=22042-71-3
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Record name Acetic acid, 2-(4-formylphenoxy)-
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Record name Acetic acid, 2-(4-formylphenoxy)-
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Record name Acetic acid, (4-formylphenoxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (p-formylphenoxy)acetic acid
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Synthesis routes and methods I

Procedure details

To a solution of p-hydroxybenzaldehyde (49 g, 0.40 mol) were added iodoacetic acid (75 g, 0.40 mol) and potassium carbonate (anhydrous, 120 g), and the magnetically stirred mixture was warmed at 60° C. for three days. The resulting solid was dispersed mechanically in a mixture of ethyl acetate (400 ml) and water. The mixture was neutralized cautiously with phosphoric acid. After the dissolution of the solid mass, the neutral aqueous layer was withdrawn. The organic layer was extracted repeatedly with a concentrated solution of dibasic sodium phosphate, to remove additional acidic organic material. The aqueous extracts were combined, filtered through glass wool, and acidified to pH 1 using 6N HCl. This solution was placed in the refrigerator overnight, and a product of tan crystals (21.85 g) was collected. Unreacted p-hydroxybenzaldehyde was recovered upon evaporation of the organic layer. Yield based on recovery of starting material was 60%. Mp 191°-193° C. Analysis (C9H8O4): calc. 60.00% C, 4.48% H; found 59.66% C, 4.37% H.
Quantity
49 g
Type
reactant
Reaction Step One
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75 g
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reactant
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Quantity
120 g
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reactant
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0 (± 1) mol
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400 mL
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solvent
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Synthesis routes and methods II

Procedure details

Ethyl 2-(4-formylphenoxy)acetate (52) was treated in an analogous manner to compound 48 to yield the desired product (57%) as a white solid. NMR: δ 4.834 (s, 2H), 7.112 (d, J=7.2 Hz, 2H), 7.866 (d, J=7.6 Hz, 2H), 9.878 (s, 1H), 13.146 (s, 1H).
Name
Ethyl 2-(4-formylphenoxy)acetate
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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